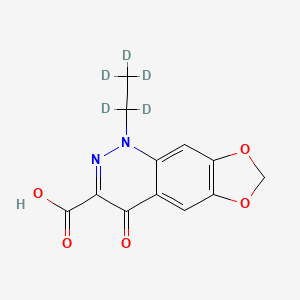
Cinoxacin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinoxacin-d5 is a deuterium-labeled derivative of Cinoxacin, a synthetic antimicrobial agent related to the quinolone class of orally active antibacterial agents. This compound is primarily used in scientific research and has antibacterial activity against many gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis and is used for the research of urinary tract infections and bacterial prostatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinoxacin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Cinoxacin molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Cinoxacin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cinoxacin-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cinoxacin-d5 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Cinoxacin.
Biology: Employed in research on bacterial DNA synthesis and the mechanisms of antibacterial activity.
Medicine: Investigated for its potential use in the treatment of urinary tract infections and bacterial prostatitis.
Industry: Utilized in the development of new antibacterial agents and the study of drug interactions .
Wirkmechanismus
Cinoxacin-d5 exerts its effects by binding strongly, but reversibly, to bacterial DNA. This binding interferes with the synthesis of RNA and, consequently, with protein synthesis. Additionally, this compound inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division are inhibited, leading to the antibacterial activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Cinoxacin-d5 is similar to other quinolone antibiotics, such as nalidixic acid and oxolinic acid. it possesses some distinct characteristics:
Deuterium Labeling: The incorporation of deuterium in this compound affects its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research.
Antibacterial Activity: This compound has greater activity against certain strains of Enterobacteriaceae compared to nalidixic acid .
Similar Compounds
- Nalidixic Acid
- Oxolinic Acid
- Ciprofloxacin
- Norfloxacin
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research.
Eigenschaften
Molekularformel |
C12H10N2O5 |
|---|---|
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2 |
InChI-Schlüssel |
VDUWPHTZYNWKRN-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
Kanonische SMILES |
CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


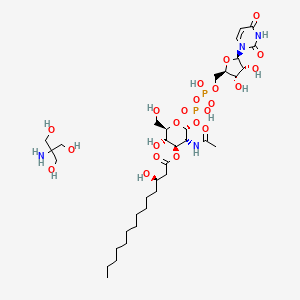

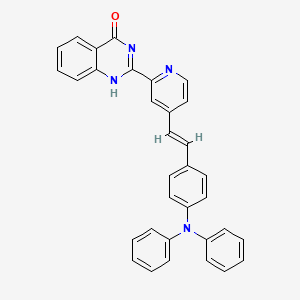

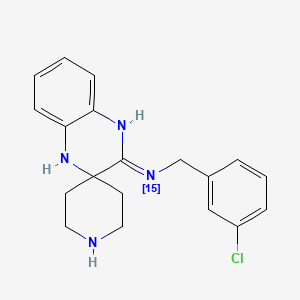
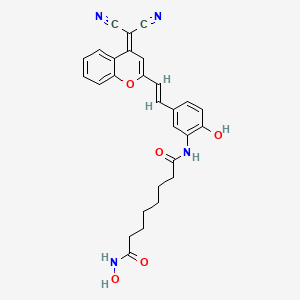
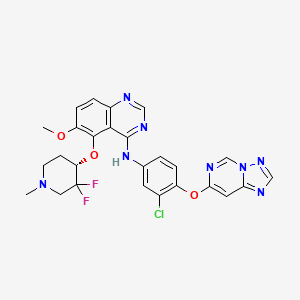
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
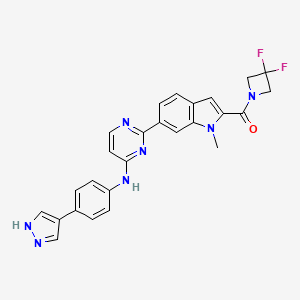
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)


